Superior α-Glucosidase Inhibition Compared to Acarbose in Fluorinated Piperidine Series
A 2024 study evaluating fluorine-substituted piperidines (compounds 1–8) for α-glucosidase inhibition reported that the target compounds exhibited several-fold higher inhibitory activity compared to the standard inhibitor acarbose [1]. Within the series, the 4-fluoropiperidine derivative (compound 4) displayed a competitive mode of inhibition against α-glucosidase, as determined by kinetic analysis [1].
| Evidence Dimension | α-Glucosidase Inhibitory Activity (Potency) |
|---|---|
| Target Compound Data | Compound 4 (a 4-fluoropiperidine derivative) exhibited several-fold higher activity than acarbose; competitive inhibition mode. |
| Comparator Or Baseline | Acarbose (standard clinical α-glucosidase inhibitor). |
| Quantified Difference | Several-fold higher activity (exact IC50 fold-change not explicitly quantified in abstract, but described as 'several-fold'). |
| Conditions | In vitro enzyme inhibition assay. |
Why This Matters
This evidence positions the 4-fluoropiperidine scaffold as a highly potent core for developing next-generation α-glucosidase inhibitors, surpassing a current clinical standard.
- [1] Mughal, E. U., Hawsawi, M. B., Naeem, N., Hassan, A., Alluhaibi, M. S., & Al-Najjar, B. O. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 269, 116332. View Source
